Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
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Overview
Description
Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a carbamate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Triazole derivatives: Compounds containing the triazole ring are known for their antimicrobial and anticancer properties.
Carbamate derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its combination of these three functional groups, which may result in synergistic effects and enhanced biological activity.
Biological Activity
Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : C15H20N4O2
- Molecular Weight : 288.35 g/mol
The structure includes a phenyl group, a pyrrolidine ring, and a triazole moiety, which are known to contribute to its biological properties.
- Inhibition of Enzymatic Activity :
- Modulation of Cell Signaling Pathways :
Anticancer Activity
Several studies have highlighted the anticancer potential of carbamate derivatives. For example:
- Cell Line Studies : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 0.153 to 0.828 μM, indicating strong activity against these cell lines .
Anti-inflammatory Effects
The compound's ability to inhibit MMPs suggests it could have applications in treating inflammatory diseases. The slow-binding inhibition mechanism allows for prolonged effects at lower concentrations, which is beneficial for minimizing side effects while maintaining therapeutic efficacy .
Synthesis and Evaluation
A study synthesized various derivatives of phenyl carbamates and evaluated their biological activities:
Compound | Target | IC50 Value (μM) | Remarks |
---|---|---|---|
Compound 5b | MMP-2 | 0.153 | Selective inhibitor |
Compound 6b | MMPs | 0.828 | Crosses blood-brain barrier |
These compounds were assessed using the MTT assay to determine their cytotoxic effects on cancer cells .
Pharmacokinetics
Research has indicated that certain derivatives can effectively cross the blood-brain barrier, making them suitable candidates for treating central nervous system disorders. This property enhances their therapeutic profile for conditions like brain metastasis .
Properties
Molecular Formula |
C14H17N5O2 |
---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
phenyl N-[(3-pyrrolidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate |
InChI |
InChI=1S/C14H17N5O2/c20-14(21-11-4-2-1-3-5-11)16-9-12-17-13(19-18-12)10-6-7-15-8-10/h1-5,10,15H,6-9H2,(H,16,20)(H,17,18,19) |
InChI Key |
RSGCCMKUELTWCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NNC(=N2)CNC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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